molecular formula C215H317N47O56 B170752 Dwlkafydkvaeklkeaf)2A CAS No. 127609-13-6

Dwlkafydkvaeklkeaf)2A

Cat. No. B170752
CAS RN: 127609-13-6
M. Wt: 4456 g/mol
InChI Key: VWXWJEQMGZNDPB-OTXFXFKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dwlkafydkvaeklkeaf)2A is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that can be utilized in various research applications. In

Mechanism of Action

Dwlkafydkvaeklkeaf)2A has a unique mechanism of action that involves the inhibition of protein-protein interactions. It has been shown to bind to specific target proteins and disrupt their interactions with other proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
Dwlkafydkvaeklkeaf)2A has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Dwlkafydkvaeklkeaf)2A has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It also has a unique mechanism of action that can be utilized in various research applications. However, one limitation of Dwlkafydkvaeklkeaf)2A is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of Dwlkafydkvaeklkeaf)2A. One direction is the further exploration of its potential therapeutic applications in various diseases. Another direction is the development of more potent and selective analogs of Dwlkafydkvaeklkeaf)2A. In addition, the use of Dwlkafydkvaeklkeaf)2A in combination with other drugs or therapies could be explored for enhanced therapeutic effects.
Conclusion:
In conclusion, Dwlkafydkvaeklkeaf)2A is a synthetic compound that has potential therapeutic applications in various research areas. Its unique mechanism of action and biochemical and physiological effects make it an interesting compound for further exploration. However, its potential toxicity should be taken into consideration when using it in lab experiments. The future directions for the research of Dwlkafydkvaeklkeaf)2A are promising and could lead to the development of new treatments for various diseases.

Synthesis Methods

Dwlkafydkvaeklkeaf)2A is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin. The resulting peptide is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Dwlkafydkvaeklkeaf)2A has potential therapeutic applications in various research areas. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

127609-13-6

Product Name

Dwlkafydkvaeklkeaf)2A

Molecular Formula

C215H317N47O56

Molecular Weight

4456 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C215H317N47O56/c1-114(2)96-154(251-193(295)146(68-40-48-92-220)236-195(297)152(82-86-171(269)270)234-179(281)125(18)232-213(315)177(118(9)10)261-197(299)148(70-42-50-94-222)242-210(312)166(110-175(277)278)258-206(308)161(103-131-72-76-135(263)77-73-131)255-204(306)159(101-128-54-26-21-27-55-128)247-182(284)120(13)227-187(289)142(64-36-44-88-216)238-202(304)156(98-116(5)6)253-208(310)163(250-186(288)139(224)108-173(273)274)106-133-112-225-140-62-34-32-60-137(133)140)200(302)240-144(66-38-46-90-218)191(293)244-150(80-84-169(265)266)189(291)229-122(15)181(283)246-158(100-127-52-24-20-25-53-127)199(301)231-123(16)184(286)249-165(109-174(275)276)212(314)257-164(107-134-113-226-141-63-35-33-61-138(134)141)209(311)254-157(99-117(7)8)203(305)239-143(65-37-45-89-217)188(290)228-121(14)183(285)248-160(102-129-56-28-22-29-57-129)205(307)256-162(104-132-74-78-136(264)79-75-132)207(309)259-167(111-176(279)280)211(313)243-149(71-43-51-95-223)198(300)262-178(119(11)12)214(316)233-126(19)180(282)235-153(83-87-172(271)272)196(298)237-147(69-41-49-93-221)194(296)252-155(97-115(3)4)201(303)241-145(67-39-47-91-219)192(294)245-151(81-85-170(267)268)190(292)230-124(17)185(287)260-168(215(317)318)105-130-58-30-23-31-59-130/h20-35,52-63,72-79,112-126,139,142-168,177-178,225-226,263-264H,36-51,64-71,80-111,216-224H2,1-19H3,(H,227,289)(H,228,290)(H,229,291)(H,230,292)(H,231,301)(H,232,315)(H,233,316)(H,234,281)(H,235,282)(H,236,297)(H,237,298)(H,238,304)(H,239,305)(H,240,302)(H,241,303)(H,242,312)(H,243,313)(H,244,293)(H,245,294)(H,246,283)(H,247,284)(H,248,285)(H,249,286)(H,250,288)(H,251,295)(H,252,296)(H,253,310)(H,254,311)(H,255,306)(H,256,307)(H,257,314)(H,258,308)(H,259,309)(H,260,287)(H,261,299)(H,262,300)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)/t120-,121-,122-,123-,124-,125-,126-,139-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,177-,178-/m0/s1

InChI Key

VWXWJEQMGZNDPB-OTXFXFKWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CC(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N

Other CAS RN

127609-13-6

sequence

DWLKAFYDKVAEKLKEAFADWLKAFYDKVAEKLKEAF

synonyms

DWLKAFYDKVAEKLKEAF)2A

Origin of Product

United States

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